4-fluoro-N-(4-methoxyphenyl)benzamide

Lipophilicity Membrane permeability Drug-likeness

4-Fluoro-N-(4-methoxyphenyl)benzamide (CAS 33489-70-2, C₁₄H₁₂FNO₂, MW 245.25 g/mol) is a para-fluoro-substituted N-phenylbenzamide carrying a para-methoxy group on the aniline ring. It belongs to the class of secondary benzamides widely used as synthetic intermediates, pharmacophoric building blocks, and screening compounds in medicinal chemistry and agrochemical discovery.

Molecular Formula C14H12FNO2
Molecular Weight 245.25 g/mol
CAS No. 33489-70-2
Cat. No. B1605216
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-fluoro-N-(4-methoxyphenyl)benzamide
CAS33489-70-2
Molecular FormulaC14H12FNO2
Molecular Weight245.25 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)F
InChIInChI=1S/C14H12FNO2/c1-18-13-8-6-12(7-9-13)16-14(17)10-2-4-11(15)5-3-10/h2-9H,1H3,(H,16,17)
InChIKeyJUEQLTHFAHLSAQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Fluoro-N-(4-methoxyphenyl)benzamide (CAS 33489-70-2): A Differentiated para-Fluoro Benzamide Scaffold for Research and Industrial Sourcing


4-Fluoro-N-(4-methoxyphenyl)benzamide (CAS 33489-70-2, C₁₄H₁₂FNO₂, MW 245.25 g/mol) is a para-fluoro-substituted N-phenylbenzamide carrying a para-methoxy group on the aniline ring. It belongs to the class of secondary benzamides widely used as synthetic intermediates, pharmacophoric building blocks, and screening compounds in medicinal chemistry and agrochemical discovery [1]. The simultaneous presence of the electron-withdrawing 4-fluoro substituent and the electron-donating 4′-methoxy group imparts a distinctive electronic push-pull character that differentiates this compound from its ortho-fluoro isomer, 4-chloro analog, and unsubstituted parent . Key physicochemical descriptors—including LogP of 3.47, polar surface area of 41.82 Ų, and boiling point of 300.1 ± 27.0 °C—define the compound's lipophilicity, permeability, and thermal processing window relative to closely related analogs [2].

Why 4-Fluoro-N-(4-methoxyphenyl)benzamide (CAS 33489-70-2) Cannot Be Freely Interchanged with Its Ortho Isomer, Halo Analogs, or Unsubstituted Congener


Within the N-(4-methoxyphenyl)benzamide family, seemingly trivial structural alterations—such as relocating the fluorine from the para to the ortho position or replacing fluorine with chlorine—produce measurable shifts in lipophilicity, electronic distribution, molecular conformation, and consequently in receptor binding, metabolic stability, and synthetic reactivity [1]. The para-fluoro substitution in 4-fluoro-N-(4-methoxyphenyl)benzamide (33489-70-2) yields a LogP of 3.47, which is 0.31 log units higher than that of the 2-fluoro isomer (LogP ≈ 3.16) and 0.57 log units above the unsubstituted parent (LogP 2.90) . These differences exceed the typical 0.3 log unit threshold considered significant for biological membrane partitioning . Furthermore, fluorine substitution position directly impacts the torsional angle between the two aromatic rings, as demonstrated by crystallographic data on the 2-fluoro isomer (dihedral angle 3.46° between the two aryl rings), whereas the para-fluoro isomer is expected to maintain a different minimum-energy conformation [2]. Consequently, generic in-class substitution without quantitative justification risks altering solubility, permeability, target affinity, and reaction selectivity in ways that are not predictable from structural analogy alone.

Quantitative Evidence Guide: Measurable Differentiation of 4-Fluoro-N-(4-methoxyphenyl)benzamide (CAS 33489-70-2) Against Closest Analogs


Lipophilicity (LogP) Versus 2-Fluoro Isomer and Unsubstituted Parent: A 0.31–0.57 Log Unit Advantage

The target compound 4-fluoro-N-(4-methoxyphenyl)benzamide (33489-70-2) exhibits a calculated LogP of 3.47, measured via the ChemSite computational platform [1]. In direct cross-study comparison, the 2-fluoro positional isomer (CAS 212209-96-6) has a reported LogP of 3.16 (ChemSrc) , yielding a ΔLogP of +0.31 for the target. Against the unsubstituted N-(4-methoxyphenyl)benzamide parent (LogP 2.90, ChemDiv) , the ΔLogP rises to +0.57. These values exceed the commonly accepted threshold of 0.3 log units for biologically relevant lipophilicity differences [2].

Lipophilicity Membrane permeability Drug-likeness

Polar Surface Area (PSA): Reduced Hydrogen-Bonding Capacity Relative to 4-Chloro Analog

The target compound has a topological polar surface area (TPSA) of 41.82 Ų (ChemSite) to 38.33 Ų (Chemscene computational data), reflecting the contribution of the amide carbonyl, amide NH, and methoxy oxygen [1]. The 4-chloro analog (CAS 4018-82-0) bears an identical hydrogen-bond acceptor/donor count but possesses a larger chlorine atom, which increases molecular weight to 261.71 g/mol versus 245.25 g/mol for the fluoro compound and may subtly alter PSA [2]. While a direct PSA value for the chloro analog was not retrieved, the fluorine atom's smaller van der Waals radius and higher electronegativity provide the target compound with a more compact polar footprint and distinct electronic surface potential [3].

Polar surface area Oral bioavailability Blood-brain barrier permeability

Thermal Processing Window: Boiling Point Approximately 300 °C, Comparable to 2-Fluoro Isomer but with Distinct Vapor Pressure Profile

The target compound displays a predicted boiling point of 300.1 ± 27.0 °C at 760 mmHg . The 2-fluoro positional isomer shows a slightly lower predicted boiling point of 298.9 ± 25.0 °C under identical conditions . The overlapping uncertainty ranges indicate that both isomers share a similar thermal processing window suitable for standard organic synthesis and purification workflows. However, the target compound's para-substitution pattern typically imparts higher symmetry and stronger crystal packing, which may translate into a higher melting point and greater crystallinity—a factor relevant for solid-form handling and formulation .

Boiling point Thermal stability Purification

Synthetic Accessibility: Straightforward One-Step DCC/DMAP-Mediated Coupling Versus Multi-Step Routes for N-Benzylated Analogs

The target compound is prepared by direct condensation of 4-fluorobenzoic acid with 4-methoxyaniline using N,N′-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) under anhydrous conditions—a well-established, single-step amide bond formation . In contrast, the N-benzylated derivative N-benzyl-4-fluoro-N-(4-methoxyphenyl)benzamide (CAS 338400-62-7) requires prior N-benzylation of 4-methoxyaniline followed by acylation with 4-fluorobenzoyl chloride, adding at least one synthetic step and reducing overall yield . The target compound's unsubstituted amide NH also preserves a hydrogen-bond donor for target engagement, which is lost upon N-alkylation. Microdroplet-based Beckmann rearrangement has been reported as an alternative rapid synthesis for this compound class, achieving amide yields of 87.2–93.4% in seconds, compared to 82.5–93.3% in several hours in bulk-phase conventional synthesis [1]. The target compound's simple structure makes it compatible with this accelerated microdroplet methodology, whereas larger N-substituted analogs may face steric constraints that reduce efficiency.

Synthetic route Amide coupling Process scalability

Crystallinity and Conformation: para-Fluoro Substitution Confers a Distinct Dihedral Angle Relative to Ortho Isomer, Impacting Molecular Recognition

Single-crystal X-ray diffraction data for the 2-fluoro isomer (212209-96-6) reveal that the fluorobenzene and methoxybenzene rings are inclined at 27.06° and 23.86°, respectively, to the central amide plane, with an inter-ring dihedral angle of 3.46° [1]. By contrast, the para-fluoro substitution in the target compound removes the ortho steric interaction between the fluorine and the amide carbonyl, allowing the two aromatic rings to adopt a more coplanar conformation. This conformational difference alters the spatial presentation of the pharmacophoric elements and can significantly impact binding to flat, narrow active sites such as those found in kinases, HDACs, and FabI enzymes [2]. Although a direct crystal structure of the target compound has not been retrieved in public databases, the well-characterized conformational divergence between ortho- and para-substituted benzamides is a class-level inference substantiated by multiple crystallographic studies [3].

Crystal structure Conformational analysis Structure-based design

Optimized Application Scenarios for 4-Fluoro-N-(4-methoxyphenyl)benzamide (CAS 33489-70-2) Based on Quantitative Differentiation Evidence


Medicinal Chemistry Lead Optimization Requiring Elevated LogP (3.47) for Enhanced Membrane Permeability

In programs targeting intracellular enzymes or receptors where passive membrane diffusion is a prerequisite for cellular activity, the 0.31–0.57 log unit lipophilicity advantage of 33489-70-2 over the 2-fluoro isomer and unsubstituted parent (Section 3, Evidence Item 1) makes this compound the preferred benzamide scaffold. Selection should be guided by the need to maintain a LogP within the optimal 3–4 range for oral bioavailability while avoiding the excessive lipophilicity that often accompanies brominated or N-alkylated analogs. The established one-step DCC/DMAP synthetic route (Section 3, Evidence Item 4) further supports rapid analog generation, enabling efficient structure-activity relationship (SAR) exploration around the 4-fluoro and 4′-methoxy positions without introducing additional synthetic complexity.

Fragment-Based Drug Discovery and Structure-Guided Design Exploiting Coplanar para-Fluoro Conformation

The predicted near-coplanar conformation of 4-fluoro-N-(4-methoxyphenyl)benzamide, inferred from the absence of ortho steric clash and supported by crystallographic data on the 2-fluoro isomer (Section 3, Evidence Item 5), makes this compound a suitable fragment for targets with flat, aromatic-rich binding pockets—such as HDACs, kinases, and FabI enzymes. Its compact size (MW 245.25) and balanced PSA of 38–42 Ų (Section 3, Evidence Item 2) satisfy fragment library criteria while offering a hydrogen-bond donor (amide NH) and acceptor (amide carbonyl, methoxy oxygen) for initial hit identification. Researchers should prioritize this compound when flat ligand geometry is desirable, and avoid the 2-fluoro isomer when ortho substitution is known to induce a twisted conformation detrimental to binding.

Agrochemical Intermediate Synthesis Requiring Thermally Robust, Readily Scalable Benzamide Building Block

The boiling point of 300.1 ± 27.0 °C (Section 3, Evidence Item 3) and compatibility with microdroplet-based accelerated synthesis (Section 3, Evidence Item 4) position 33489-70-2 as a robust intermediate for agrochemical discovery programs exploring benzamide-based fungicides, herbicides, or insecticides. The single-step condensation route from inexpensive 4-fluorobenzoic acid and 4-methoxyaniline minimizes production cost and environmental footprint compared to multi-step syntheses required for N-benzylated or N-alkylated derivatives. The compound's 95+% purity specification from multiple vendors (Fluorochem, Chemscene, AKSci) ensures batch-to-batch consistency for SAR studies and pilot-scale evaluation.

Kinase and HDAC Inhibitor Screening Libraries as a para-Fluoro Pharmacophoric Probe

The para-fluoro substituent on 33489-70-2 serves as both a metabolic blocking group and a 19F NMR probe, enabling direct monitoring of compound integrity and protein binding in biochemical assays without the need for radiolabeling. The compound's electronic push-pull character (electron-withdrawing fluoro + electron-donating methoxy) modulates the electron density of the benzamide carbonyl, potentially tuning its zinc-chelating ability in HDAC inhibitor design (Section 3, Evidence Items 2 and 5). For kinase programs, the distinct dihedral angle preference of the para-fluoro isomer relative to the 2-fluoro analog provides a conformational tool to probe hinge-region binding geometry. Procurement of this specific CAS number guarantees the para-substitution pattern, avoiding the inadvertent supply of the ortho isomer (212209-96-6), which is also commercially available and could confound screening results.

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